molecular formula C40H59N5O8 B601056 Carfilzomib Impurity 2 CAS No. 1541172-75-1

Carfilzomib Impurity 2

Cat. No.: B601056
CAS No.: 1541172-75-1
M. Wt: 737.94
InChI Key:
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Description

Carfilzomib Impurity 2, also known as deepoxy ethane-1,2-diol carfilzomib, is a metabolite of carfilzomib. Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma, a type of cancer that affects plasma cells. The compound has a molecular formula of C40H59N5O8 and a molecular weight of 737.9252 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deepoxy ethane-1,2-diol carfilzomib involves multiple steps, starting from the parent compound carfilzomib. The process typically includes the removal of the epoxy group from carfilzomib to form the deepoxy derivative. This reaction is usually carried out under controlled conditions using specific reagents and catalysts to ensure the selective removal of the epoxy group without affecting other functional groups in the molecule .

Industrial Production Methods

Industrial production of deepoxy ethane-1,2-diol carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Deepoxy ethane-1,2-diol carfilzomib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Deepoxy ethane-1,2-diol carfilzomib has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of proteasome inhibitors.

    Biology: The compound is used in biological studies to understand the metabolism and degradation pathways of carfilzomib.

    Medicine: Research on deepoxy ethane-1,2-diol carfilzomib helps in understanding the pharmacokinetics and pharmacodynamics of carfilzomib, aiding in the development of more effective cancer treatments.

    Industry: The compound is used in the pharmaceutical industry for quality control and formulation studies.

Mechanism of Action

Deepoxy ethane-1,2-diol carfilzomib exerts its effects by inhibiting the proteasome, a complex that degrades unneeded or damaged proteins. By inhibiting the proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of toxic proteins within cells. This mechanism is particularly effective in cancer cells, which rely on proteasome activity for survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to deepoxy ethane-1,2-diol carfilzomib include other proteasome inhibitors such as bortezomib and ixazomib. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Uniqueness

Deepoxy ethane-1,2-diol carfilzomib is unique due to its specific structure, which allows for selective inhibition of the proteasome. This selectivity contributes to its effectiveness in treating multiple myeloma while minimizing off-target effects .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPYUKBBMCBILQ-NZTKNTHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541172-75-1
Record name Deepoxy ethane-1,2-diol carfilzomib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541172751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEEPOXY ETHANE-1,2-DIOL CARFILZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C19QCY050
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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